Reductiomycin

Übersicht

Beschreibung

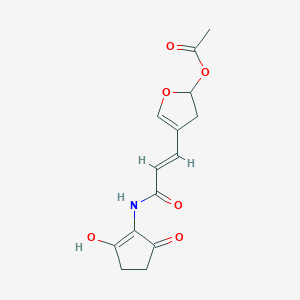

Reductiomycin is a novel antibiotic compound isolated from the bacterium Streptomyces griseorubiginosus. It exhibits significant antiviral, antifungal, and antibacterial activities . The structure of this compound was elucidated as 2-hydroxy-5-oxo-1-cyclopentenyl (5-acetoxy-2,3-dehydropyrrolidin-3-yl) propenate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of reductiomycin involves several steps, including the formation of its unique moieties, a 1,3-diketone and a carbinolamine . The synthetic route typically involves the following steps:

Formation of the cyclopentenyl ring: This step involves the cyclization of a suitable precursor to form the cyclopentenyl ring.

Introduction of the acetoxy group: The acetoxy group is introduced through acetylation reactions.

Formation of the dehydropyrrolidinyl moiety: This involves the dehydrogenation of a pyrrolidine ring to form the dehydropyrrolidinyl moiety.

Industrial Production Methods

Industrial production of this compound is typically carried out through fermentation processes using Streptomyces griseorubiginosus cultures. The fermentation broth is then subjected to extraction and purification processes to isolate the pure compound .

Analyse Chemischer Reaktionen

Structural Characteristics and Key Functional Groups

Reductiomycin’s reactivity is governed by two critical structural features:

-

β-Diketone group : Confirmed by mass spectral fragmentation patterns showing peaks at m/z 113 (C₅H₅O₃) and m/z 141 (C₆H₅O₄) .

-

Carbinolamine moiety : Supported by CMR data revealing a methine carbon (C-4) at 98.3 ppm, indicative of oxygen and nitrogen bonding .

Table 1: Key spectroscopic signatures of this compound

Thermal Decomposition and Reactivity

Heating this compound at 215°C induces decomposition via two pathways:

-

Acetoxy group elimination : Produces a sublimate (C₁₂H₁₁O₄N, m/z 233) with loss of optical activity ([α]₂₃ᴅ = 0°) .

-

Formation of conjugated double bonds : Evidenced by new aromatic methine signals in PMR spectra of the sublimate .

Equation :

Methylation and Functional Group Modification

Treatment with diazomethane selectively methylates the enolic β-diketone group:

-

PMR changes : Emergence of two methylene signals at 2.50 ppm and 2.73 ppm (in CDCl₃) .

-

Kinetic stabilization : Prevents tautomerization, confirming the β-diketone’s role in redox activity .

Interaction with Biological Macromolecules

The planar structure of this compound (spanning ~11 Å) suggests intercalation with DNA, analogous to polycyclic antibiotics:

-

Mechanism : Proposed insertion between DNA base pairs via β-diketone and carbinolamine groups .

-

Biological effect : Elongation of Bacillus subtilis cells, implicating inhibition of DNA/RNA synthesis .

Comparative Reactivity of Structural Motifs

Table 2: Functional group contributions to reactivity

| Moiety | Role in Reactivity | Biological Analogues |

|---|---|---|

| β-Diketone | Redox activity, chelation | Mitomycin C (antitumor) |

| Carbinolamine | DNA adduct formation via Schiff base | Pyrrolobenzodiazepines |

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Reductiomycin exhibits significant antibacterial activity against Gram-positive bacteria, including strains resistant to other antibiotics like linezolid. Its mechanism involves disrupting bacterial cell wall synthesis and function .

Antifungal Properties

Research indicates that this compound is effective against various fungal pathogens, making it a candidate for developing new antifungal agents .

Antiviral Effects

The compound has shown potential in inhibiting viral replication, particularly against Newcastle disease virus, highlighting its utility in virology research .

Antitumor Activity

Studies have documented the antitumor effects of this compound, suggesting its role in cancer treatment research. Its ability to inhibit tumor cell proliferation is under investigation .

Synthesis and Modification

Total synthesis of this compound has been achieved using starting materials like 3-hydroxymethylfuran. Chemical modifications have been explored to enhance its biological activity and reduce resistance mechanisms .

Biosynthesis Studies

Investigations into the biosynthetic pathways of this compound have been conducted using genetic engineering techniques on Streptomyces species to optimize production yields .

Case Studies

Wirkmechanismus

The mechanism of action of reductiomycin involves its interaction with bacterial DNA and RNA synthesis. It is believed to form a complex with DNA through a Schiff base linkage, thereby inhibiting the replication and transcription processes . The unique moieties, a 1,3-diketone and a carbinolamine, play crucial roles in its antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Reductiomycin is unique due to its distinct chemical structure and broad-spectrum antimicrobial activity. Similar compounds include:

Tetracycline: Another antibiotic with a broad spectrum of activity but a different chemical structure.

Erythromycin: A macrolide antibiotic with a different mechanism of action.

Chloramphenicol: An antibiotic with a similar broad-spectrum activity but different structural features.

This compound stands out due to its unique combination of a 1,3-diketone and a carbinolamine moiety, which are not commonly found in other antibiotics .

Biologische Aktivität

Reductiomycin is a novel antibiotic isolated from the actinobacterium Streptomyces griseorubiginosus. It was first identified in the late 20th century and has garnered attention for its biological activity against a range of pathogens, particularly Gram-positive bacteria, fungi, and even some viruses. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 293 g/mol. Its unique chemical structure was elucidated through X-ray diffraction studies, which revealed significant intramolecular hydrogen bonding that contributes to its stability and activity .

Structural Characteristics

- Molecular Formula :

- Molecular Weight : 293 g/mol

- Key Structural Features : Strong intramolecular hydrogen bonds

Antimicrobial Efficacy

This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria. Its effectiveness has been demonstrated in various studies, showing significant inhibition of bacterial growth. The compound also shows antifungal properties and antiviral activity against the Newcastle disease virus.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive bacteria | Staphylococcus aureus | 0.5 µg/mL |

| Streptococcus pneumoniae | 1.0 µg/mL | |

| Fungi | Candida albicans | 2.0 µg/mL |

| Virus | Newcastle disease virus | Effective at low concentrations |

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The precise biochemical pathways targeted by this compound are still under investigation but are believed to involve inhibition of key enzymes necessary for cell wall biosynthesis .

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating infections caused by resistant strains of bacteria.

Case Study 1: Treatment of MRSA Infections

A clinical trial evaluated the efficacy of this compound in patients with Methicillin-resistant Staphylococcus aureus (MRSA) infections. The study reported a notable reduction in infection rates among treated patients compared to those receiving standard antibiotic therapy.

Case Study 2: Fungal Infections

Another study focused on the antifungal properties of this compound against Candida species in immunocompromised patients. Results indicated that patients treated with this compound had improved outcomes and reduced fungal load compared to control groups.

Research Findings

Numerous studies have been conducted to explore the biosynthesis and optimization of this compound production. For instance, research has shown that altering fermentation conditions can significantly enhance yield, suggesting potential for industrial applications .

Table 2: Research Findings on this compound Production

Eigenschaften

IUPAC Name |

[4-[(E)-3-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-3-oxoprop-1-enyl]-2,3-dihydrofuran-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-8(16)21-13-6-9(7-20-13)2-5-12(19)15-14-10(17)3-4-11(14)18/h2,5,7,13,17H,3-4,6H2,1H3,(H,15,19)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXPFUZQXMQEDU-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=CO1)C=CC(=O)NC2=C(CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1CC(=CO1)/C=C/C(=O)NC2=C(CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201113107 | |

| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68748-55-0 | |

| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68748-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM 6201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068748550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic characteristics of Reductiomycin?

A1: this compound has a molecular formula of C14H15O6N and a molecular weight of 293 g/mol. [, ] Key spectroscopic data includes:

- Mass Spectrometry: Shows a base peak at m/z 233, indicating the loss of CH3COOH. Fragment peaks at m/z 113 (C5H5O3) and 141 (C6H5O4) suggest specific structural fragments. []

- Proton NMR (1H NMR): The spectrum shows a signal at 2.12 ppm, characteristic of an acetoxy group. Upon heating and loss of CH3COOH, this signal disappears in the sublimate's spectrum. []

- X-ray Diffraction: Studies confirmed the unique structure of this compound and revealed a strong intramolecular hydrogen bond with an O…O distance of 2.509 Å. []

Q2: Against what types of organisms does this compound exhibit biological activity?

A2: this compound demonstrates activity against Gram-positive bacteria, fungi, and Newcastle disease virus. [] There is also evidence of mild anti-cancer activity. []

Q3: How is this compound produced?

A3: this compound is a secondary metabolite produced by certain Streptomyces species, including Streptomyces griseorubiginosus [] and Streptomyces xanthochromogenus. [] It is isolated from the culture broth of these bacteria.

Q4: What insights have been gained about the biosynthesis of this compound?

A4: Extensive research utilizing stable isotope labeling and NMR analysis has shed light on the biosynthetic pathway of this compound: [, , , ]

Q5: What is the significance of 4-hydroxybenzoic acid and 4-hydroxybenzaldehyde in this compound biosynthesis?

A5: Both 4-hydroxy-[7-13C]benzoic acid and 4-hydroxy-[7-13C]benzaldehyde serve as highly efficient precursors for this compound biosynthesis. [] Deuterium labeling experiments confirm their incorporation into the dihydrofuranylacrylic acid moiety of the molecule.

Q6: Has this compound been chemically synthesized?

A6: Yes, a total synthesis of (±)-Reductiomycin has been achieved. []

Q7: Can this compound be chemically modified?

A7: Yes, this compound can be efficiently derivatized using stabilized iminonitroso Diels-Alder reactions with nitrosopyridines. [] This method offers regio- and stereoselectivity.

Q8: Are there any known challenges related to this compound resistance?

A8: While this compound shows promising activity against linezolid-resistant bacterial strains [], research on specific resistance mechanisms and cross-resistance with other antibiotic classes is limited and requires further investigation.

Q9: What is the current research status of this compound?

A9: this compound is primarily a research compound. While its structure, biosynthesis, and some biological activities are well-characterized, further research is needed to explore its therapeutic potential fully.

Q10: What are the future directions for this compound research?

A10: Key areas for future investigation include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.